Ethyl 2-hydrazinyl-3-methylbutanoate
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Overview
Description
Ethyl 2-hydrazinyl-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazinyl-3-methylbutanoate typically involves the esterification of 2-hydrazinyl-3-methylbutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazinyl-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydrazinyl-3-methylbutanoic acid.
Reduction: Formation of ethyl 2-hydrazinyl-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydrazinyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl 2-hydrazinyl-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A simpler ester commonly used as a solvent.
Methyl butyrate: An ester with a similar carbon backbone but different ester group.
Uniqueness
Ethyl 2-hydrazinyl-3-methylbutanoate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters that lack this functional group.
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-hydrazinyl-3-methylbutanoate |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(9-8)5(2)3/h5-6,9H,4,8H2,1-3H3 |
InChI Key |
KRIYTDFUTYJNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NN |
Origin of Product |
United States |
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